molecular formula C8H10N2O4 B13059232 5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13059232
M. Wt: 198.18 g/mol
InChI Key: KTWOQBBDKPSFRO-UHFFFAOYSA-N
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Description

5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features an oxadiazole ring fused with a carboxylic acid group and a methyloxolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyloxolan-2-yl hydrazine with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as pharmaceuticals. The oxadiazole ring is known for its bioactivity, and modifications to the 5-(5-Methyloxolan-2-yl) moiety can lead to compounds with enhanced therapeutic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Methyloxolan-2-yl)methanol
  • 3-Methyl-2-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid
  • 1-[(2S,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

Uniqueness

5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the oxadiazole ring and the methyloxolan moiety This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

5-(5-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-4-2-3-5(13-4)7-9-6(8(11)12)10-14-7/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

KTWOQBBDKPSFRO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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